molecular formula C8H17NO2 B1594574 3-Piperidino-1,2-propanediol CAS No. 4847-93-2

3-Piperidino-1,2-propanediol

Cat. No.: B1594574
CAS No.: 4847-93-2
M. Wt: 159.23 g/mol
InChI Key: MECNWXGGNCJFQJ-UHFFFAOYSA-N
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Description

3-Piperidino-1,2-propanediol is an organic compound with the molecular formula C8H17NO2. It is a derivative of piperidine and contains both hydroxyl and piperidine functional groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The primary target of 3-Piperidino-1,2-propanediol is the respiratory system

Mode of Action

It’s hypothesized that it may interact with certain receptors or enzymes in the respiratory system, leading to changes in cellular function . More detailed studies are required to confirm this hypothesis and to understand the precise molecular interactions involved.

Biochemical Pathways

Piperidine derivatives, a broader class of compounds to which this compound belongs, have been found to be involved in various biological processes . .

Result of Action

It’s known to have some level of toxicity, with potential effects on the respiratory system . .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well-studied. Factors such as temperature, pH, and presence of other biological molecules could potentially affect its activity and stability. For instance, its melting point is reported to be between 77-80 °C , which might influence its stability under different conditions.

Biochemical Analysis

Biochemical Properties

3-Piperidino-1,2-propanediol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with alcohol dehydrogenase, an enzyme involved in the oxidation of alcohols to aldehydes or ketones. The interaction between this compound and alcohol dehydrogenase can modulate the enzyme’s activity, potentially affecting metabolic pathways involving alcohols .

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can modulate cell signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their conformation and activity. For example, this compound has been found to inhibit the activity of certain kinases, leading to changes in phosphorylation states of target proteins. This inhibition can result in altered cellular responses, including changes in gene expression and metabolic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, this compound can induce toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular processes becomes pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as glycerol dehydrogenase and diol dehydratase, influencing the conversion of substrates into metabolic intermediates. These interactions can affect metabolic flux and alter the levels of specific metabolites. For instance, this compound can modulate the production of 1,2-propanediol, a key intermediate in various metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target compartments. For example, this compound can bind to transporters involved in the uptake of diols, ensuring its efficient distribution within cells .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Piperidino-1,2-propanediol can be synthesized through several methods. One common synthetic route involves the reaction of piperidine with glycerol. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where piperidine and glycerol are reacted in the presence of a catalyst. The reaction mixture is then purified through distillation and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Piperidino-1,2-propanediol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can produce alcohol derivatives.

Scientific Research Applications

3-Piperidino-1,2-propanediol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1,2-Propanediol:

    1,3-Propanediol: Another diol with a different arrangement of hydroxyl groups.

    Piperidine: A simple cyclic amine without the diol functionality.

Uniqueness

3-Piperidino-1,2-propanediol is unique due to the presence of both the piperidine ring and the diol functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .

Properties

IUPAC Name

3-piperidin-1-ylpropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c10-7-8(11)6-9-4-2-1-3-5-9/h8,10-11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECNWXGGNCJFQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701298809
Record name 3-(1-Piperidinyl)-1,2-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701298809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4847-93-2
Record name 3-(1-Piperidinyl)-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4847-93-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Piperidinopropane-1,2-diol
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Record name 4847-93-2
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Record name 3-(1-Piperidinyl)-1,2-propanediol
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Record name 3-piperidinopropane-1,2-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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